Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H6Cl2O2. It is a derivative of propynoic acid and contains a dichlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate typically involves the esterification of 3-(2,5-dichlorophenyl)prop-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-dichlorophenyl)prop-2-ynoic acid.
Reduction: Methyl 3-(2,5-dichlorophenyl)prop-2-ene or Methyl 3-(2,5-dichlorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate
- Methyl 3-(2,4-dichlorophenyl)prop-2-ynoate
- Methyl 3-(2,6-dichlorophenyl)prop-2-ynoate
Uniqueness
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs .
Biological Activity
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a methyl ester group attached to a prop-2-ynoate backbone with a dichlorophenyl substituent. The presence of chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity. Its chemical formula is C11H8Cl2O2.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing promising antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The dichlorophenyl group is hypothesized to contribute to enhanced membrane permeability and interaction with microbial targets.
- Anticancer Potential : Research has shown that derivatives of prop-2-ynoate compounds can induce apoptosis in cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting its potential as an anticancer agent .
- Structure-Activity Relationships (SAR) : Studies have highlighted the importance of the dichlorophenyl substituent in modulating biological activity. Variations in the position and number of chlorine substituents significantly impact both potency and selectivity against target cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of this compound against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 15 |
HeLa (Cervical) | 25 |
A549 (Lung) | 30 |
The compound showed significant cytotoxicity in MDA-MB-231 cells, indicating its potential as an effective therapeutic agent for breast cancer treatment .
Properties
Molecular Formula |
C10H6Cl2O2 |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
methyl 3-(2,5-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3 |
InChI Key |
CFCCKJDUXUSXDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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